molecular formula C16H15F3N4O B2943053 [4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone CAS No. 848904-66-5

[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone

Cat. No. B2943053
M. Wt: 336.318
InChI Key: UDBBBDVRDSLFPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone” is C16H15F3N4O . The molecular weight is 336.3117096 .


Physical And Chemical Properties Analysis

The boiling point of “[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone” is predicted to be 590.4±50.0 °C .

Scientific Research Applications

N-dealkylation of Arylpiperazine Derivatives

Arylpiperazine derivatives, including pyrimidinylpiperazine, are known for their clinical applications, particularly in treating depression, psychosis, or anxiety. They undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to various serotonin receptor-related effects. This pathway highlights the compound's potential for exploring new treatments or understanding drug metabolism mechanisms (Caccia, 2007).

Piperazine Derivatives for Therapeutic Use

Piperazine, a core structure in many therapeutic agents, shows a wide range of medicinal applications, including antipsychotic, antidepressant, anticancer, and antiviral activities. The versatility of piperazine derivatives in drug design offers insights into developing new medications with improved pharmacokinetic and pharmacodynamic properties (Rathi et al., 2016).

Development of Macozinone for TB Treatment

Macozinone, a piperazine-benzothiazinone, is under clinical studies for tuberculosis treatment, demonstrating the compound's role in targeting Mycobacterium tuberculosis. This research underscores the compound's potential in addressing global health challenges such as TB (Makarov & Mikušová, 2020).

Anti-mycobacterial Activity of Piperazine Analogues

Piperazine and its analogues have shown significant anti-mycobacterial properties, offering a pathway to developing new anti-TB molecules. This research area is critical for addressing drug-resistant strains of Mycobacterium tuberculosis, highlighting the compound's relevance in medicinal chemistry (Girase et al., 2020).

Pharmacological Attributes of Benzosuberone Skeleton

Research on the benzosuberone skeleton, which shares structural similarities with arylpiperazine derivatives, shows a broad spectrum of biological activities. This includes potential applications in anti-cancer, antibacterial, and anti-inflammatory treatments, demonstrating the structural core's versatility in drug development (Bukhari, 2022).

Safety And Hazards

The safety data sheet for a similar compound, (4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]piperazino}methanone, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

(4-pyrimidin-2-ylpiperazin-1-yl)-[4-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O/c17-16(18,19)13-4-2-12(3-5-13)14(24)22-8-10-23(11-9-22)15-20-6-1-7-21-15/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBBBDVRDSLFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2-Pyrimidinyl)piperazino][4-(trifluoromethyl)phenyl]methanone

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